molecular formula C18H28O4 B1314249 Diethyl 2,2'-(adamantane-1,3-diyl)diacetate CAS No. 81657-07-0

Diethyl 2,2'-(adamantane-1,3-diyl)diacetate

Cat. No.: B1314249
CAS No.: 81657-07-0
M. Wt: 308.4 g/mol
InChI Key: OKUZLGBPKJLVJL-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(adamantane-1,3-diyl)diacetate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. The compound features an adamantane core, which is a highly stable and rigid structure, making it an interesting subject for various chemical studies.

Mechanism of Action

Mode of Action

This suggests that DADDA may interact with its targets by providing a protective layer, enabling the formulation of reactive, malodorous, or toxic compounds .

Pharmacokinetics

41) and formula (C18H28O4) suggest that it may have certain pharmacokinetic properties

Action Environment

The action of DADDA may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as suggested by the recommendation for storage at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(adamantane-1,3-diyl)diacetate typically involves the esterification of adamantane-1,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.

Industrial Production Methods

In an industrial setting, the production of Diethyl 2,2’-(adamantane-1,3-diyl)diacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques such as distillation and recrystallization are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(adamantane-1,3-diyl)diacetate undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Adamantane-1,3-dicarboxylic acid.

    Reduction: Adamantane-1,3-dimethanol.

    Substitution: Adamantane-1,3-diamide derivatives.

Scientific Research Applications

Diethyl 2,2’-(adamantane-1,3-diyl)diacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable adamantane core.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the production of high-performance polymers and materials due to its rigid structure.

Comparison with Similar Compounds

Similar Compounds

    Adamantane-1,3-dicarboxylic acid: The precursor to Diethyl 2,2’-(adamantane-1,3-diyl)diacetate.

    Adamantane-1,3-dimethanol: A reduced form of the compound.

    Adamantane-1,3-diamide: A derivative formed through nucleophilic substitution.

Uniqueness

The adamantane core adds to its stability and rigidity, making it a valuable compound for various scientific and industrial purposes .

Properties

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethyl)-1-adamantyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-3-21-15(19)10-17-6-13-5-14(7-17)9-18(8-13,12-17)11-16(20)22-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUZLGBPKJLVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543462
Record name Diethyl 2,2'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81657-07-0
Record name Diethyl 2,2'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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